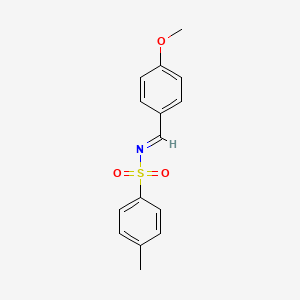

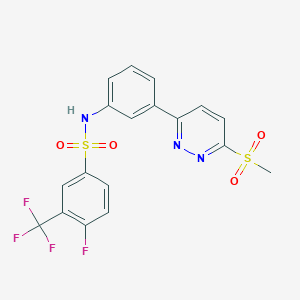

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have been studied for their potential in various fields . They are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Structural studies of similar compounds have been carried out using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies often reveal significant intermolecular interactions in the structure, including hydrogen bonds and π···π interactions .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their reactivity and potential in various chemical reactions . For example, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques. For similar compounds, properties such as molecular weight, melting point, and solubility can be determined .科学的研究の応用

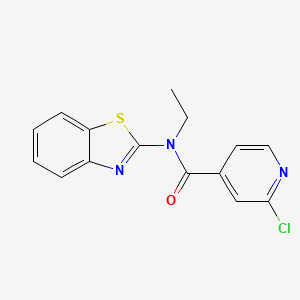

Electrochemical Synthesis

A study by Qian et al. (2017) discusses a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, which are prominent in pharmaceuticals and organic materials, through TEMPO-catalyzed electrolytic C–H thiolation. This process allows for the uniform synthesis of these compounds from N-(hetero)arylthioamides, highlighting a novel approach to constructing benzothiazoles and thiazolopyridines without the use of transition metals or additional reagents (Qian et al., 2017).

Antimicrobial Activity

Research conducted by Obasi et al. (2017) on the synthesis, characterization, and antibacterial studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, demonstrates significant antibacterial activities against various strains. This study not only sheds light on the potential antimicrobial properties of benzothiazole derivatives but also emphasizes the role of metal complexes in enhancing these effects (Obasi et al., 2017).

Anticancer Activity

An investigation by Senthilkumar et al. (2021) into N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide revealed antibacterial, antifungal, and anticancer activities. This study indicates the potential use of benzothiazole derivatives as anticancer agents, offering a foundation for further research into their efficacy against specific cancer cell lines (Senthilkumar et al., 2021).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic environments. Their findings suggest that these compounds offer high inhibition efficiencies and stability, providing valuable insights into the development of new corrosion inhibitors for industrial applications (Hu et al., 2016).

作用機序

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is related to the treatment of tuberculosis. Benzothiazole-based compounds have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth or survival of the bacteria

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives indicated a favorable pharmacokinetic profile .

Result of Action

The result of the action of this compound is likely the inhibition of Mycobacterium tuberculosis growth, given the known anti-tubercular activity of benzothiazole derivatives . The specific molecular and cellular effects of this compound require further investigation.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-17-13(16)9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBNFMQQVUNOLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2876251.png)

![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)

![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)

![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)

![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2876263.png)

![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)